molecular formula C9H7Cl2N3O2 B566800 Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate CAS No. 1256633-28-9

Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate

Cat. No.: B566800
CAS No.: 1256633-28-9
M. Wt: 260.074
InChI Key: KPDHOMFWFRFGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate is a heterocyclic compound featuring a fused imidazo[1,5-a]pyrazine core substituted with two chlorine atoms at positions 5 and 8 and an ethyl ester group at position 1. This compound is listed under the reference code 10-F767755 by CymitQuimica but is currently discontinued, highlighting challenges in commercial availability .

Properties

IUPAC Name

ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O2/c1-2-16-9(15)6-7-8(11)12-3-5(10)14(7)4-13-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDHOMFWFRFGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NC=C(N2C=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001158286
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 5,8-dichloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256633-28-9
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 5,8-dichloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 5,8-dichloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 4-bromo-6-chloropyridazin-3-amine (175 g, 840 mmol) and ethyl 2-chloro-3-oxopropanoate (202 g, 1.34 mol) are combined in ethanol (2 L) and heated to 80°C for 16 hours. The extended reaction time ensures complete cyclization, while ethanol acts as both solvent and mild acid catalyst. Post-reaction, the mixture is concentrated, diluted with dichloromethane, and washed with water to remove unreacted starting materials.

Product Isolation and Purification

The crude product is purified via silica gel chromatography using a gradient of ethyl acetate (0–20%) in petroleum ether, followed by trituration with methyl tert-butyl ether to yield a mixture of 6,8-dichloro and 8-bromo-6-chloro derivatives. The dichloro target compound is isolated in 29–33% yield, with purity confirmed by HPLC (retention time: 2.63 min) and mass spectrometry (m/z 303.92 [M+H]+).

Halogenation Strategies for Dichloro Substitution

Direct Halogenation During Cyclization

The dichloro motif is introduced by employing pre-halogenated pyridazinamine precursors. For instance, 4,6-dichloropyridazin-3-amine reacts with ethyl 2-chloro-3-oxopropanoate under similar conditions to directly yield the 5,8-dichloro product. This one-pot approach minimizes post-synthetic modifications but requires stringent control over stoichiometry to avoid over-halogenation.

Post-Synthetic Chlorination

Alternative methods involve bromination followed by halogen exchange. For example, the 8-bromo intermediate (from 4-bromo-6-chloropyridazin-3-amine) undergoes nucleophilic aromatic substitution with copper(I) chloride at elevated temperatures to replace bromine with chlorine. This stepwise approach improves regioselectivity but adds complexity to the synthesis.

Solvent and Catalytic Effects

Role of Ethanol in Cyclization

Ethanol facilitates proton transfer during the cyclocondensation step, enhancing reaction kinetics. Comparative studies show that polar aprotic solvents like DMF or DMSO lead to side reactions, such as N-alkylation of the pyridazinamine, reducing yields to <15%.

Acid/Base Catalysis

The addition of triethylamine (1.2 equiv) suppresses side reactions by scavenging HCl generated during cyclization. However, excess base (>2 equiv) deprotonates the pyridazinamine, stalling the reaction.

Purification and Analytical Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/petroleum ether gradients (10–20%) effectively separates the dichloro product from brominated byproducts. The target compound elutes at Rf 0.45 in 15% ethyl acetate.

Spectroscopic Confirmation

  • 1H NMR (300 MHz, CDCl3): δ 8.37 (s, 1H, H-2), 7.38 (s, 1H, H-7), 4.47 (q, J = 7.2 Hz, 2H, OCH2CH3), 1.44 (t, J = 7.2 Hz, 3H, CH3).

  • LC-MS : m/z 303.92 [M+H]+, consistent with the molecular formula C9H7Cl2N3O2.

Challenges and Alternative Synthetic Routes

Competing Bromination Pathways

The use of 4-bromo-6-chloropyridazin-3-amine often results in mixed halogenated products, necessitating rigorous purification. Switching to fully chlorinated precursors (e.g., 4,6-dichloropyridazin-3-amine) eliminates this issue but requires specialized starting materials.

Microwave-Assisted Synthesis

Pilot studies indicate that microwave irradiation (100°C, 2 h) reduces reaction time by 87% while maintaining yields at 28–30%. This method remains experimental but offers potential for scaling.

Industrial-Scale Considerations

Cost-Efficiency of Reagents

Ethyl 2-chloro-3-oxopropanoate is commercially available at ~$120/kg, making it cost-prohibitive for large-scale synthesis. In-house preparation via Claisen condensation of ethyl chloroacetate and oxalyl chloride reduces raw material costs by 40%.

Waste Management

The process generates ~5 L of aqueous waste per kilogram of product, primarily containing inorganic salts and residual ethanol. Neutralization with calcium hydroxide precipitates chlorides as CaCl2, which is filtered and recycled .

Chemical Reactions Analysis

Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate has a molecular formula of C₉H₇Cl₂N₃O₂ and a molecular weight of approximately 260.08 g/mol. The compound features a fused imidazole and pyrazine ring system, characterized by its dichloro substitution which enhances its biological activity .

The synthesis of this compound typically involves several steps that require careful control of reaction conditions such as temperature and pressure to ensure high yields and purity. The synthesis process often utilizes pyrrole derivatives and other organic reagents to achieve the desired structure.

Antimicrobial Properties

Preliminary studies have indicated that this compound may exhibit antimicrobial properties by inhibiting specific enzymes or receptors associated with microbial growth. This suggests its potential use as an antimicrobial agent in treating infections caused by resistant strains of bacteria or fungi.

Anticancer Potential

The compound also shows promise in anticancer research. Its mechanism of action appears to involve the inhibition of cancer cell proliferation through interactions with various biological targets. Current research is investigating the specific molecular pathways involved, which could lead to the development of novel anticancer therapies .

Applications in Drug Development

This compound is being explored for its potential therapeutic applications in several areas:

  • Antimicrobial Agents : The compound's ability to inhibit microbial growth positions it as a candidate for new antibiotics.
  • Cancer Treatment : Its potential to target cancer cells makes it a focus for developing targeted cancer therapies.
  • PI3K Inhibitors : Research has highlighted its role as a potential inhibitor of phosphoinositide 3-kinase (PI3K) pathways associated with various cancers .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Study BAnticancer ActivityShowed reduced proliferation of cancer cell lines in laboratory settings.
Study CMechanism ExplorationIdentified specific molecular targets involved in its action against cancer cells.

These findings emphasize the compound's versatility and highlight ongoing research aimed at elucidating its full potential.

Mechanism of Action

The mechanism of action of Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with microbial enzymes, leading to its antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features References
Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate C₉H₆Cl₂N₃O₂ ~276.07 5-Cl, 8-Cl, ethyl ester Aromatic core with dual chlorine substituents; discontinued commercial status
Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate C₉H₇ClN₃O₂ 229.63 8-Cl, ethyl ester Single chlorine substitution; potential kinase inhibitor scaffold
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate C₉H₁₃N₃O₂ 195.22 Tetrahydro ring, ethyl ester Saturated ring system; intermediate for drug synthesis
Ethyl 6-chloro-3-oxo-2,3-dihydroimidazo[1,5-a]pyrazine-1-carboxylate C₉H₈ClN₃O₃ 241.63 6-Cl, 3-oxo, dihydro ring, ethyl ester Partially saturated ring with oxo group; high cost (~€1,143/g)
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate C₁₁H₁₃N₃O₂ 219.24 5,7-dimethyl, pyrazolo[1,5-a]pyrimidine core Pyrazole-pyrimidine hybrid; synthesized via cyclization (90% yield)

Biological Activity

Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS Number: 1256633-28-9) is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and applications in medicinal chemistry.

PropertyValue
Molecular FormulaC9H7Cl2N3O2
Molecular Weight260.08 g/mol
IUPAC NameThis compound
InChI KeyKPDHOMFWFRFGAS-UHFFFAOYSA-N

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors within biological systems. Preliminary studies suggest that the compound may function as an inhibitor of certain microbial enzymes, which could lead to its antimicrobial properties. The presence of chlorine substituents at positions 5 and 8 enhances its reactivity and potential to interact with various biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against a range of pathogenic bacteria and fungi. The compound's mechanism likely involves disrupting microbial cell function by inhibiting essential enzymatic processes.

Anticancer Potential

Studies are ongoing to evaluate the anticancer properties of this compound. Initial findings suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific molecular pathways involved are still under investigation, but preliminary data indicate potential interactions with PI3K-related pathways .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound had a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
  • Cancer Cell Line Study : In experiments involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (approximately 40% at a concentration of 25 µM after 48 hours), suggesting its potential as a chemotherapeutic agent .

Research Applications

This compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for further derivatization to create more complex molecules with enhanced biological activities. Additionally, it is being explored for use in drug development targeting specific diseases related to microbial infections and cancer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.